Norepinephrine

Catalog No.
S537491
CAS No.
51-41-2
M.F
C8H11NO3
M. Wt
169.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norepinephrine

CAS Number

51-41-2

Product Name

Norepinephrine

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2/t8-/m0/s1

InChI Key

SFLSHLFXELFNJZ-QMMMGPOBSA-N

SMILES

C1=CC(=C(C=C1C(CN)O)O)O

Solubility

Slightly soluble in water, ethanol, diethyl ether; very soluble in alkali, dilute hydrochloric acid
In water, 1X10+6 mg/L /miscible/ (est)
849 mg/mL

Synonyms

Arterenol, Levarterenol, Levonor, Levonorepinephrine, Levophed, Levophed Bitartrate, Noradrénaline tartrate renaudin, Noradrenaline, Noradrenaline Bitartrate, Norepinephrin d-Tartrate (1:1), Norepinephrine, Norepinephrine Bitartrate, Norepinephrine d-Tartrate (1:1), Norepinephrine Hydrochloride, Norepinephrine Hydrochloride, (+)-Isomer, Norepinephrine Hydrochloride, (+,-)-Isomer, Norepinephrine l-Tartrate (1:1), Norepinephrine l-Tartrate (1:1), (+,-)-Isomer, Norepinephrine l-Tartrate (1:1), Monohydrate, Norepinephrine l-Tartrate (1:1), Monohydrate, (+)-Isomer, Norepinephrine l-Tartrate (1:2), Norepinephrine l-Tartrate, (+)-Isomer, Norepinephrine, (+)-Isomer, Norepinephrine, (+,-)-Isomer

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)O)O

Description

The exact mass of the compound Norepinephrine is 169.0739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water, ethanol, diethyl ether; very soluble in alkali, dilute hydrochloric acidin water, 1x10+6 mg/l /miscible/ (est)849 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757246. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines. It belongs to the ontological category of noradrenaline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Brain Function

Scientists are using norepinephrine to understand how different brain regions communicate and influence behavior. Studies investigate how norepinephrine levels and activity in specific brain areas are associated with:

  • Mental health

    Norepinephrine dysfunction is implicated in depression, anxiety, and ADHD. Research is ongoing to understand how changes in norepinephrine signaling contribute to these conditions [Source: National Institute of Mental Health (.gov) ].

  • Learning and memory

    Norepinephrine is known to enhance focus and memory consolidation. Research explores how manipulating norepinephrine levels affects learning and memory processes [Source: ScienceDirect ].

  • Sleep and wakefulness

    Norepinephrine plays a critical role in regulating sleep-wake cycles. Studies investigate how changes in norepinephrine activity are linked to sleep disorders [Source: National Center for Biotechnology Information ].

Developing New Treatments

Due to its involvement in various physiological processes, norepinephrine is a potential target for developing new medications. Research is focused on:

  • Neurological and psychiatric disorders

    Drugs that modulate the norepinephrine system are being explored for treating depression, ADHD, and Alzheimer's disease [Source: National Institute on Aging (.gov) ].

  • Anesthesia and pain management

    Norepinephrine may play a role in regulating pain perception. Studies are investigating its potential use in developing pain-relieving medications [Source: ScienceDirect ].

Research Techniques

Scientists have developed various techniques to study norepinephrine in the brain and body. These include:

  • Electrochemical biosensors

    These tools measure real-time changes in norepinephrine levels in specific brain regions [Source: ScienceDaily ].

  • Genetic engineering

    Researchers are creating cells that produce or respond to norepinephrine to understand its function at the cellular level [Source: National Institute of Neurological Disorders and Stroke (.gov) ].

  • Positron emission tomography (PET) scans

    PET scans can be used to image norepinephrine activity in the living brain [Source: National Institutes of Health (.gov) ].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Colorless microcrystals

XLogP3

-1.2

Exact Mass

169.0739

LogP

-1.24
-1.24 (LogP)
log Kow = -1.24
-1.24

Appearance

Solid powder

Melting Point

217 dec °C
217 °C (decomposes)
145.2-146.4°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X4W3ENH1CV

Related CAS

51-40-1 (l-tartrate (1:1))

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.78%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (88.89%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (88.89%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mainly used to treat patients in vasodilatory shock states such as septic shock and neurogenic shock and has shown a survival benefit over dopamine. Also used as a vasopressor medication for patients with critical hypotension.

Therapeutic Uses

Norepinephrine is used to produce vasoconstriction and cardiac stimulation as an adjunct to correct hemodynamic imbalances in the treatment of shock that persists after adequate fluid volume replacement. /Included in US product label/
Epinephrine is the drug of choice in the emergency treatment of severe acute anaphylactic reactions, including anaphylactic shock. Once adequate ventilation is assured, maintenance of blood pressure in patients with anaphylactic shock may be achieved with other pressor agents, such as norepinephrine. /Included in US product label/
In hypotension associated with myocardial infarction, cautious administration of norepinephrine may be of value and some clinicians consider it to be the pressor drug of choice. However, this type of shock generally has a poor prognosis even when pressor agents are used, and norepinephrine-induced increases in myocardial oxygen demand and the work of the heart may outweigh the beneficial effects of the drug. In addition, cardiac arrhythmias due to the drug are more likely to occur in patients with myocardial infarction. If severe congestive heart failure is also present, dopamine may be preferable because it increases renal blood flow as well as stroke volume. If peripheral vascular resistance is elevated, isoproterenol may be used in conjunction with norepinephrine, but dosage of both drugs must be carefully adjusted according to the specific hemodynamic imbalances present. /Included in US product label/
Norepinephrine may be used to treat hypotension occurring during spinal anesthesia, but other vasopressors having a longer duration of action and which can be administered IM such as metaraminol, methoxamine, or phenylephrine are more commonly used. Norepinephrine may be used to treat hypotension occurring during general anesthesia; however, the possibility of cardiac arrhythmias should be considered. /Included in US product label/
In patients with cardiopulmonary arrest, norepinephrine may be used for advanced cardiovascular life support (ACLS) as an adjunct to maintain adequate blood pressure when severe hypotension (e.g., systolic blood pressure less than 70 mm Hg) and low total peripheral resistance persist (in those unresponsive to less potent adrenergic drugs, including dopamine, methoxamine, or phenylephrine) and renal and cerebral perfusion remain inadequate after an effective heartbeat, palpable pulse, and ventilation have been established by other means. Because norepinephrine exhibits both positive inotropic and vasoconstrictive activity, the drug may be particularly useful in such patients in elevating systolic arterial pressures to 70-100 mm Hg; once such elevations are achieved, dopamine therapy can be initiated. /Included in US product label/
In patients with pericardial tamponade, norepinephrine has been used to increase cardiac output by increasing ventricular emptying and temporarily increasing cardiac filling pressure. /Use not currently included in US product label/
Norepinephrine has also been used with some success intraperitoneally or via a nasogastric tube as a hemostatic agent in patients with severe upper GI bleeding. /Use not currently included in US product label/

Pharmacology

Noradrenaline acts on both alpha-1 and alpha-2 adrenergic receptors to cause vasoconstriction. Its effect in-vitro is often limited to the increasing of blood pressure through antagonising alpha-1 and alpha-2 receptors and causing a resultant increase in systemic vascular resistance.
l-Norepinephrine is a naturally occurring catecholamine hormone that functions as a neurotransmitter in the sympathetic nervous system. Norepinephrine directly stimulates adrenergic receptors. Stimulation of alpha-adrenergic receptors causes vasoconstriction of the radial smooth muscle of the iris, arteries, arterioles, veins, urinary bladder, and the sphincter of the gastrointestinal tract. Stimulation of beta-1 adrenergic receptors causes an increase in myocardial contractility, heart rate, automaticity, and atrioventricular (AV) conduction while stimulation of beta-2 adrenergic receptors causes bronchiolar and vascular smooth muscle dilatation.

MeSH Pharmacological Classification

Vasoconstrictor Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CA - Adrenergic and dopaminergic agents
C01CA03 - Norepinephrine

Mechanism of Action

Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors. It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of it's activity at the beta-adrenergic receptors.
The pharmacological actions of norepinephrine and epinephrine have been extensively compared in vivo and in vitro. Both drugs are direct agonists on effector cells, and their actions differ mainly in the ratio of their effectiveness in stimulating alpha and beta2-receptors. They are approximately equipotent in stimulating beta1-receptors. Norepinephrine is a potent alpha agonist and has relatively little action on beta-2 receptors; however, it is somewhat less potent than epinephrine on the alpha receptors of most organs.
During cold exposures there is an immediate release of catecholamines (e.g., norepinephrine, dopamine), which activate the sympathetic nervous system to reduce heat loss via peripheral vasoconstriction and shift substrate utilization toward fatty acid metabolism for heat production.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Vapor Pressure

7.5X10-8 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Impurities

Adrenaline
N-benzyl-1-phenylmethanamine
2-chloro-1-(3,4-dihydroxyphenyl)ethanone
2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone
Dopamine
Noradrenaline methyl ether
Noradrenalone

Other CAS

51-41-2

Wikipedia

Norepinephrine

Drug Warnings

Norepinephrine can cause severe peripheral and visceral vasoconstriction, reduced blood flow to vital organs, decreased renal perfusion and therefore decreased urine output, tissue hypoxia, and metabolic acidosis. These effects are most likely to occur in hypovolemic patients. In addition, prolonged use of norepinephrine may cause plasma volume depletion which may result in perpetuation of the shock state or recurrence of hypotension when the drug is discontinued.
Prolonged administration of norepinephrine has caused edema, hemorrhage, focal myocarditis, subpericardial hemorrhage, necrosis of the intestine, or hepatic and renal necrosis. These effects have generally occurred in patients with severe shock and it is not clear if the drug or the shock state itself was the cause.
Norepinephrine can cause tissue necrosis and sloughing at the site of injection as a result of local vasoconstriction. Impairment of circulation and sloughing of tissue may also occur without obvious extravasation. Gangrene of the extremities has been reported rarely and has occurred in a lower extremity when norepinephrine was injected into an ankle vein.
Norepinephrine increases myocardial oxygen consumption and the work of the heart. Cardiac output may be decreased following prolonged use of the drug or administration of large doses because venous return to the heart may be diminished because of increased peripheral vascular resistance. Decreased cardiac output may be especially harmful to elderly patients or those with initially poor cerebral or coronary circulation. Norepinephrine may cause palpitation and bradycardia as well as potentially fatal cardiac arrhythmias, including ventricular tachycardia, bigeminal rhythm, nodal rhythm, atrioventricular dissociation, and fibrillation. Bradycardia may be treated by administration of atropine. Arrhythmias are especially likely to occur in patients with acute myocardial infarction, hypoxia, or hypercapnia, or those receiving other drugs which may increase cardiac irritability such as cyclopropane or halogenated hydrocarbon general anesthetics.
For more Drug Warnings (Complete) data for Norepinephrine (19 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

... Obtained from 4-chloroacetylcatechol which is prepared from catechol by reaction with chloroacetic acid and POCl3.

Analytic Laboratory Methods

Analyte: norepinephrine bitartrate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Norepinephrine bitartrate/
Analyte: norepinephrine bitartrate; matrix: chemical identification; procedure: dissolution in water; addition of ferric chloride; development of intense green color /Norepinephrine bitartrate/
Analyte: norepinephrine bitartrate; matrix: chemical identification; procedure: addition of iodine; addition of sodium thiosulfate; development of colorless or slightly pink or slightly violet color /Norepinephrine bitartrate/
Analyte: norepinephrine bitartrate; matrix: chemical purity; procedure: dissolution in acetic acid; addition of crystal violet indicator; titration with perchloric acid /Norepinephrine bitartrate/
For more Analytic Laboratory Methods (Complete) data for Norepinephrine (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: norepinephrine bitartrate; matrix: pharmaceutical preparation (injection solution); procedure: dissolution in water; addition of ferric chloride; development of intense green color (chemical identification) /Norepinephrine bitartrate/
Analyte: norepinephrine bitartrate; matrix: pharmaceutical preparation (injection solution); procedure: addition of iodine; addition of sodium thiosulfate; development of colorless or slightly pink or slightly violet color (chemical identification) /Norepinephrine bitartrate/
Analyte: norepinephrine bitartrate; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet detection at 280 nm and comparison to standards (chemical purity) /Norepinephrine bitartrate/
Analyte: norepinephrine; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with ultraviolent detection at 220 nm
For more Clinical Laboratory Methods (Complete) data for Norepinephrine (8 total), please visit the HSDB record page.

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F). ... Protect from light.

Interactions

Cyclopropane and halothane anesthetics increase cardiac autonomic irritability and therefore seem to sensitize the myocardium to the action of intravenously administered epinephrine or norepinephrine bitartrate injection. Hence, the use of norepinephrine bitartrate injection during cyclopropane and halothane anesthesia is generally considered contraindicated because of the risk of producing ventricular tachycardia or fibrillation.
Enhanced pressor response may occur in patients taking monoamine oxidase (MAO) inhibitors owing to inhibition of neuronal metabolic degradation.
Administration of furosemide or other diuretics may decrease arterial responsiveness to pressor drugs such as norepinephrine.
Tricyclic antidepressants (e.g., imipramine), some antihistamines (especially diphenhydramine, tripelennamine, and dexchlorpheniramine), parenteral ergot alkaloids, guanethidine, or methyldopa may potentiate the pressor effects of norepinephrine, resulting in severe, prolonged hypertension. Norepinephrine should be given cautiously and in small doses to patients receiving these drugs. Potentiation may result from inhibition of tissue uptake of norepinephrine or by increased adrenoreceptor sensitivity to the drug. Monoamine oxidase (MAO) is one of the enzymes responsible for norepinephrine metabolism. Although some clinicians have reported that MAO inhibitors do not appear to potentiate the effects of norepinephrine to a clinically important extent, the manufacturer states that norepinephrine should be administered with extreme caution to patients receiving an MAO inhibitor because severe, prolonged hypertension may result.
For more Interactions (Complete) data for Norepinephrine (8 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Dienel GA, Cruz NF. Aerobic glycolysis during brain activation: Adrenergic regulation and influence of norepinephrine on astrocytic metabolism. J Neurochem. 2016 May 10. doi: 10.1111/jnc.13630. [Epub ahead of print] Review. PubMed PMID: 27166428.
2: Wood SK, Valentino RJ. The brain norepinephrine system, stress and cardiovascular vulnerability. Neurosci Biobehav Rev. 2016 Apr 27. pii: S0149-7634(16)30033-1. doi: 10.1016/j.neubiorev.2016.04.018. [Epub ahead of print] Review. PubMed PMID: 27131968.
3: Sadacca BF, Wikenheiser AM, Schoenbaum G. Toward a theoretical role for tonic norepinephrine in the orbitofrontal cortex in facilitating flexible learning. Neuroscience. 2016 Apr 19. pii: S0306-4522(16)30082-3. doi: 10.1016/j.neuroscience.2016.04.017. [Epub ahead of print] Review. PubMed PMID: 27102419.
4: Xing B, Li YC, Gao WJ. Norepinephrine versus dopamine and their interaction in modulating synaptic function in the prefrontal cortex. Brain Res. 2016 Jan 11. pii: S0006-8993(16)00017-2. doi: 10.1016/j.brainres.2016.01.005. [Epub ahead of print] Review. PubMed PMID: 26790349.
5: Salgado H, Treviño M, Atzori M. Layer- and area-specific actions of norepinephrine on cortical synaptic transmission. Brain Res. 2016 Jan 25. pii: S0006-8993(16)30010-5. doi: 10.1016/j.brainres.2016.01.033. [Epub ahead of print] Review. PubMed PMID: 26820639.
6: Bradshaw SE, Agster KL, Waterhouse BD, McGaughy JA. Age-related changes in prefrontal norepinephrine transporter density: The basis for improved cognitive flexibility after low doses of atomoxetine in adolescent rats. Brain Res. 2016 Jan 14. pii: S0006-8993(16)00002-0. doi: 10.1016/j.brainres.2016.01.001. [Epub ahead of print] Review. PubMed PMID: 26774596.
7: España RA, Schmeichel BE, Berridge CW. Norepinephrine at the nexus of arousal, motivation and relapse. Brain Res. 2016 Jan 7. pii: S0006-8993(16)00003-2. doi: 10.1016/j.brainres.2016.01.002. [Epub ahead of print] Review. PubMed PMID: 26773688.
8: Moreira CG, Sperandio V. The Epinephrine/Norepinephrine/Autoinducer-3 Interkingdom Signaling System in Escherichia coli O157:H7. Adv Exp Med Biol. 2016;874:247-61. doi: 10.1007/978-3-319-20215-0_12. Review. PubMed PMID: 26589223.
9: Ibey AA, Ciarniello C, Gorelik S. Inadvertent overinfusion of norepinephrine using infusion pump loading dose. Intensive Crit Care Nurs. 2015 Dec;31(6):375-9. doi: 10.1016/j.iccn.2014.12.001. Epub 2015 Sep 9. Review. PubMed PMID: 26364123.
10: Bangasser DA, Wiersielis KR, Khantsis S. Sex differences in the locus coeruleus-norepinephrine system and its regulation by stress. Brain Res. 2015 Nov 21. pii: S0006-8993(15)00865-3. doi: 10.1016/j.brainres.2015.11.021. [Epub ahead of print] Review. PubMed PMID: 26607253; PubMed Central PMCID: PMC4875880.
11: Berridge CW, Spencer RC. Differential cognitive actions of norepinephrine a2 and a1 receptor signaling in the prefrontal cortex. Brain Res. 2015 Nov 22. pii: S0006-8993(15)00868-9. doi: 10.1016/j.brainres.2015.11.024. [Epub ahead of print] Review. PubMed PMID: 26592951; PubMed Central PMCID: PMC4876052.
12: Schwarz LA, Luo L. Organization of the locus coeruleus-norepinephrine system. Curr Biol. 2015 Nov 2;25(21):R1051-6. doi: 10.1016/j.cub.2015.09.039. Review. PubMed PMID: 26528750.
13: Stahl SM. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine. CNS Spectr. 2015 Oct;20(5):455-9. doi: 10.1017/S1092852915000346. Epub 2015 Jun 30. Review. PubMed PMID: 26122791.
14: Banzi R, Cusi C, Randazzo C, Sterzi R, Tedesco D, Moja L. Selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) for the prevention of tension-type headache in adults. Cochrane Database Syst Rev. 2015 May 1;5:CD011681. doi: 10.1002/14651858.CD011681. Review. PubMed PMID: 25931277.
15: Pehrson AL, Leiser SC, Gulinello M, Dale E, Li Y, Waller JA, Sanchez C. Treatment of cognitive dysfunction in major depressive disorder--a review of the preclinical evidence for efficacy of selective serotonin reuptake inhibitors, serotonin-norepinephrine reuptake inhibitors and the multimodal-acting antidepressant vortioxetine. Eur J Pharmacol. 2015 Apr 15;753:19-31. doi: 10.1016/j.ejphar.2014.07.044. Epub 2014 Aug 5. Review. PubMed PMID: 25107284.
16: Streby KA, Shah N, Ranalli MA, Kunkler A, Cripe TP. Nothing but NET: a review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy. Pediatr Blood Cancer. 2015 Jan;62(1):5-11. doi: 10.1002/pbc.25200. Epub 2014 Aug 30. Review. PubMed PMID: 25175627; PubMed Central PMCID: PMC4237663.
17: Vatta MS, Bianciotti LG, Guil MJ, Hope SI. Regulation of the norepinephrine transporter by endothelins: a potential therapeutic target. Vitam Horm. 2015;98:371-405. doi: 10.1016/bs.vh.2014.12.013. Epub 2015 Mar 3. Review. PubMed PMID: 25817875.
18: Espay AJ, LeWitt PA, Kaufmann H. Norepinephrine deficiency in Parkinson's disease: the case for noradrenergic enhancement. Mov Disord. 2014 Dec;29(14):1710-9. doi: 10.1002/mds.26048. Epub 2014 Oct 9. Review. PubMed PMID: 25297066.
19: Palmer EC, Binns LN, Carey H. Levomilnacipran: A New Serotonin-Norepinephrine Reuptake Inhibitor for the Treatment of Major Depressive Disorder. Ann Pharmacother. 2014 May 8;48(8):1030-1039. [Epub ahead of print] Review. PubMed PMID: 24811398.
20: Aziz MT, Good BL, Lowe DK. Serotonin-norepinephrine reuptake inhibitors for the management of chemotherapy-induced peripheral neuropathy. Ann Pharmacother. 2014 May;48(5):626-32. doi: 10.1177/1060028014525033. Epub 2014 Feb 27. Review. PubMed PMID: 24577146.

Explore Compound Types